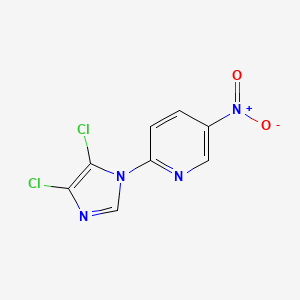
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C32H36N4O3S and its molecular weight is 556.73. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research efforts have been dedicated to developing novel synthetic routes for quinazoline derivatives, which are pivotal in the construction of complex molecular frameworks with potential biological activities. For instance, a study described the synthesis of quinazoline derivatives through reactions involving aldehydes and 2-aminobenzylamine, leading to the formation of tetrahydroquinazolines, which were further aromatized to yield quinazolines under specific conditions (J. V. Eynde et al., 1993).
Biological Activities and Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. A notable investigation synthesized a series of semicarbazide derivatives incorporating quinazoline and evaluated their in vitro antibacterial and antifungal properties. This study highlighted the potential of these compounds as antimicrobials against various human pathogenic microorganisms, indicating their significance in addressing antibiotic resistance (G. Saravanan et al., 2015).
Another research area focuses on the anti-inflammatory properties of quinazoline derivatives. A study synthesized a series of compounds and evaluated their anti-inflammatory activity, comparing them to phenylbutazone. This research identified specific compounds with potent anti-inflammatory effects, showcasing the therapeutic potential of quinazoline derivatives in treating inflammation-related conditions (S. K. Bhati, 2013).
Potential Therapeutic Applications
The search for novel cancer therapies has led to the exploration of quinazoline derivatives as anticancer agents. A study on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives evaluated their potential as alpha 1-adrenoceptor antagonists and their antihypertensive activity, providing insights into their mechanism of action and highlighting their potential in cancer treatment strategies (J. Bordner et al., 1988).
The exploration of histone deacetylase inhibitors has identified quinazoline derivatives as potential candidates for cancer treatment. A study synthesized novel selective inhibitors using quinazoline as the cap, demonstrating potent in vitro antiproliferative effects against a panel of cancer cell lines and suggesting the significant therapeutic potential of these compounds in oncology (Zhuang Yang et al., 2016).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAODKAFCSVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)


![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)


![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)

![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)